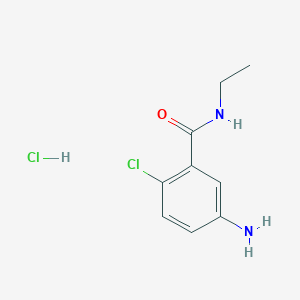
4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile is a complex organic compound with a unique structure that includes methoxyphenyl, methylamino, phenyl, and pyrimidinecarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with methylamine to form an intermediate Schiff base, which then undergoes cyclization with phenylacetonitrile under basic conditions to yield the desired pyrimidinecarbonitrile compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-(4-Hydroxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile.
Reduction: 4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarboxamide.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different overall structure and pharmacological properties.
4-Methoxyphenylamine: Shares the methoxyphenyl group but lacks the pyrimidinecarbonitrile structure.
4-Methoxyphenyl)amine derivatives: Various derivatives with different substituents and functional groups.
Uniqueness
4-(4-Methoxyphenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-(methylamino)-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-21-19-16(12-20)17(13-8-10-15(24-2)11-9-13)22-18(23-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPBDTMCHPPFRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2360776.png)
![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)




![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2360785.png)
![(1'R,4S)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2360786.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide](/img/structure/B2360787.png)
![N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2360788.png)
